3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride
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Overview
Description
3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O. It is a versatile material used in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a pyrrolidine ring and an oxane ring, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Biochemical Pathways
The pyrrolidine ring, a key component of this compound, is known to be involved in a variety of bioactive molecules with target selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride typically involves the reaction of pyrrolidine with oxan-4-amine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:
Starting Materials: Pyrrolidine and oxan-4-amine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.
Product Formation: The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of pyrrolidine and oxan-4-amine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of 3-(Pyrrolidin-1-yl)oxan-4-amine, such as oxides, amines, and substituted compounds.
Scientific Research Applications
3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(Oxan-4-yl)pyrrolidin-3-amine dihydrochloride: This compound has a similar structure but differs in the position of the amine group.
Pyrrolidine derivatives: Various pyrrolidine derivatives share structural similarities with 3-(Pyrrolidin-1-yl)oxan-4-amine dihydrochloride.
Uniqueness
This compound is unique due to its specific combination of the pyrrolidine and oxane rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-pyrrolidin-1-yloxan-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-3-6-12-7-9(8)11-4-1-2-5-11;;/h8-9H,1-7,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMRRDQCTZQWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2COCCC2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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